Fosnetupitant

Overview

Description

Fosnetupitant is a medication primarily used for the treatment of chemotherapy-induced nausea and vomiting. It is a prodrug of netupitant and is often used in combination with palonosetron hydrochloride. The compound is formulated as the salt this compound chloride hydrochloride for intravenous use . This compound was approved by the US Food and Drug Administration in 2018 and is also approved for medical use in the European Union and Canada .

Mechanism of Action

Target of Action

Fosnetupitant primarily targets the neurokinin-1 (NK1) receptors . These receptors are found in the nervous system and play a crucial role in transmitting signals related to pain, inflammation, and stress .

Mode of Action

This compound is a prodrug of netupitant . This means it is converted into the active substance, netupitant, in the body . Netupitant works by blocking the NK1 receptors . This blocking action prevents the binding of substance P, a neurotransmitter involved in pain transmission and the vomiting reflex, to the NK1 receptors . This interaction results in the prevention of chemotherapy-induced nausea and vomiting (CINV) .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the NK1 receptors and substance P . By blocking the NK1 receptors, this compound inhibits the binding of substance P, thereby disrupting the signal transmission related to pain and vomiting . This disruption helps prevent CINV .

Pharmacokinetics

This compound exhibits a multi-exponential elimination pattern from the body, with an apparent elimination half-life in cancer patients of 80 ± 29 hours . This long half-life allows for sustained action against CINV .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the prevention of CINV . By blocking the NK1 receptors, this compound inhibits the action of substance P, thereby preventing the transmission of signals that trigger nausea and vomiting . This results in improved quality of life for patients undergoing chemotherapy .

Action Environment

This compound is particularly effective in preventing CINV in patients receiving highly or moderately emetogenic chemotherapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fosnetupitant is synthesized through a series of chemical reactions starting from netupitant. The synthesis involves the phosphorylation of netupitant to produce this compound. The reaction conditions typically involve the use of phosphorylating agents under controlled temperature and pH conditions to ensure the stability and purity of the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form. Quality control measures are implemented to ensure the consistency and efficacy of the medication .

Chemical Reactions Analysis

Types of Reactions: Fosnetupitant undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can occur where functional groups in this compound are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dephosphorylated products .

Scientific Research Applications

Fosnetupitant has several scientific research applications, including:

Chemistry: Used as a model compound to study phosphorylation reactions and prodrug activation mechanisms.

Biology: Investigated for its interactions with neurokinin-1 receptors and its role in modulating biological pathways.

Medicine: Extensively used in clinical trials to evaluate its efficacy in preventing chemotherapy-induced nausea and vomiting.

Industry: Employed in the pharmaceutical industry for the development of antiemetic formulations.

Comparison with Similar Compounds

Fosaprepitant: Another neurokinin-1 receptor antagonist used for similar indications.

Aprepitant: An oral neurokinin-1 receptor antagonist with antiemetic properties.

Rolapitant: A long-acting neurokinin-1 receptor antagonist used in the prevention of chemotherapy-induced nausea and vomiting.

Comparison: Fosnetupitant is unique in its formulation as a prodrug of netupitant, allowing for intravenous administration. This provides an advantage in clinical settings where rapid onset of action is required. Compared to fosaprepitant and aprepitant, this compound has a longer duration of action and a lower incidence of injection site reactions .

Properties

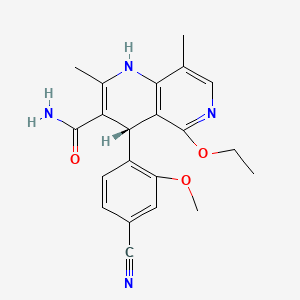

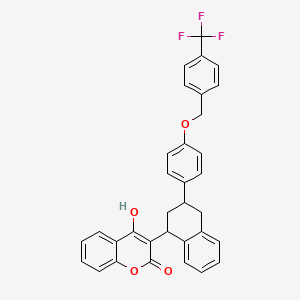

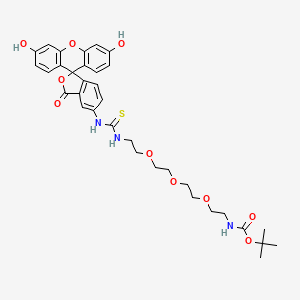

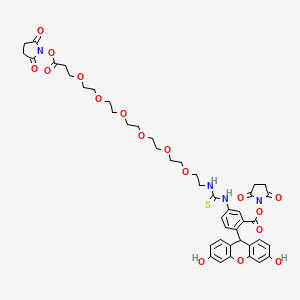

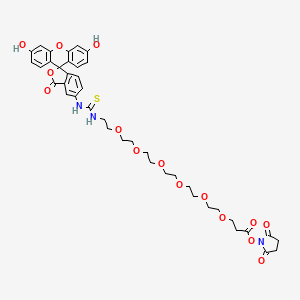

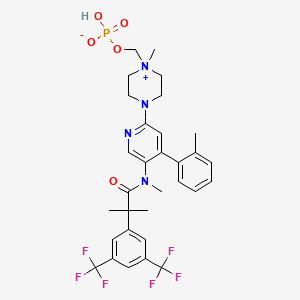

IUPAC Name |

[4-[5-[[2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoyl]-methylamino]-4-(2-methylphenyl)pyridin-2-yl]-1-methylpiperazin-1-ium-1-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35F6N4O5P/c1-20-8-6-7-9-24(20)25-17-27(40-10-12-41(5,13-11-40)19-46-47(43,44)45)38-18-26(25)39(4)28(42)29(2,3)21-14-22(30(32,33)34)16-23(15-21)31(35,36)37/h6-9,14-18H,10-13,19H2,1-5H3,(H-,43,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIYEEMJNBKMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)COP(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35F6N4O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027641 | |

| Record name | Fosnetupitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

688.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The fosnetupitant in this drug combination is a selective P/neurokinin-1 (NK-1) receptor antagonist. [Netupitant], the active moiety of fosnetupitant, is a selective neurokinin 1 (NK1) receptor antagonist with antiemetic activity. Netupitant competitively binds to and blocks the activity of the human substance P/NK1 receptors in the central nervous system (CNS), inhibiting NK1-receptor binding of the endogenous tachykinin neuropeptide substance P (SP), which results in the prevention of chemotherapy-induced nausea and vomiting (CINV). Substance P is found in neurons of vagal afferent fibers innervating the brain-stem nucleus tractus solitarii and the area postrema, which contains the chemoreceptor trigger zone (CTZ), and may be present at high levels in response to chemotherapy. The NK-receptor is a G-protein receptor coupled to the inositol phosphate signal-transduction pathway and is found in both the nucleus tractus solitarii and the area postrema. Netupitant demonstrated 92.5% NK1 receptor occupancy at 6 hours, with 76% occupancy at 96 hours. | |

| Record name | Fosnetupitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14019 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1703748-89-3 | |

| Record name | Fosnetupitant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1703748893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosnetupitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14019 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fosnetupitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSNETUPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T672P80L2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of fosnetupitant?

A1: this compound is a water-soluble N-phosphoryloxymethyl prodrug of netupitant. [] After administration, it is rapidly converted to netupitant, which acts as a highly selective and potent antagonist of the neurokinin-1 (NK1) receptor. [, , , , ]

Q2: How does NK1 receptor antagonism contribute to the antiemetic effects of this compound?

A2: The NK1 receptor, primarily bound by the neurotransmitter Substance P, plays a key role in the vomiting reflex. By blocking NK1 receptors, netupitant disrupts Substance P signaling, effectively preventing both acute and delayed nausea and vomiting. [, , , , ]

Q3: Is this compound typically used alone for chemotherapy-induced nausea and vomiting (CINV) prevention?

A3: this compound is most effective when used as part of a combination antiemetic regimen. It is commonly administered alongside a 5-HT3 receptor antagonist, such as palonosetron, and dexamethasone. [, , , , , , , ] This triple combination therapy targets multiple pathways involved in CINV, providing broader and more effective symptom control.

Q4: What is the molecular formula and weight of this compound?

A4: While the provided abstracts don't explicitly mention the molecular formula and weight of this compound, they consistently highlight its role as a prodrug of netupitant. [, , ] To accurately determine these values, referring to comprehensive chemical databases or the drug's full monograph would be necessary.

Q5: What is known about the stability of this compound in intravenous solutions?

A5: Research indicates that this compound demonstrates good stability in intravenous solutions, a key factor contributing to its development as an intravenous formulation. [, , ] This stability allows for easier handling and administration compared to other intravenous NK1 receptor antagonists that may require specific excipients or complex formulations to maintain solubility.

Q6: Does this compound exhibit any catalytic properties?

A6: The research focuses on the antiemetic properties of this compound stemming from its NK1 receptor antagonism. There is no mention of any catalytic properties associated with this compound. [1-20] The primary focus of the provided research is its application as an antiemetic agent in managing CINV.

Q7: Have computational chemistry techniques been employed in this compound research?

A7: While the provided abstracts do not delve into the specifics of computational chemistry techniques used in this compound research, they highlight the development of this compound as a water-soluble prodrug of netupitant. [, ] It's highly likely that computational methods played a role in designing this compound to achieve desired pharmacological properties such as improved water solubility and conversion to the active netupitant.

Q8: How does the structure of this compound contribute to its improved properties over netupitant for intravenous administration?

A8: this compound is specifically designed as a water-soluble prodrug of netupitant. [] While the exact structural modifications are not elaborated on in the abstracts, it can be inferred that the addition of a phosphoryloxymethyl group enhances its water solubility. [, ] This improved solubility allows for the formulation of this compound without the need for excipients that could potentially cause hypersensitivity or infusion-site reactions, a common problem with other intravenous NK1 receptor antagonists. [, ]

Q9: What are the advantages of the this compound formulation in intravenous (IV) NEPA?

A9: The this compound solution in IV NEPA is specifically designed to address the drawbacks associated with other IV NK1 receptor antagonists. It does not contain allergenic excipients, surfactants, emulsifiers, or solubility enhancers, which are often associated with hypersensitivity and infusion-site reactions. [, , ] This results in a favorable safety profile, as demonstrated in clinical trials where IV NEPA showed no associated hypersensitivity or injection-site reactions. [, ]

Q10: How is this compound metabolized in the body?

A10: While specific metabolic pathways are not detailed in the abstracts, it is stated that this compound is rapidly converted to netupitant after administration. [, ] This conversion is essential for its pharmacological activity as netupitant acts as the NK1 receptor antagonist. [, , , , ]

Q11: How does the pharmacokinetic profile of this compound compare to other NK1 receptor antagonists?

A11: this compound exhibits a long half-life of approximately 70 hours, contributing to its sustained antiemetic effect. [, ] This prolonged duration of action allows for a single-dose administration of IV NEPA to provide up to 5 days of CINV prevention. [, , , , ]

Q12: What is the evidence supporting the efficacy of this compound in preventing CINV?

A12: Numerous clinical trials, including Phase III studies, have demonstrated the efficacy of this compound in combination with palonosetron and dexamethasone for the prevention of CINV. [, , , , , , , ] These studies consistently report high complete response rates (no emesis and no rescue medication) in both the acute and delayed phases of CINV, confirming its effectiveness in a clinical setting.

Q13: What is the overall safety profile of this compound?

A13: Clinical trials indicate that this compound, when used as part of the IV NEPA formulation, exhibits a favorable safety profile. [, , , , , ] Notably, it has a low risk of injection-site reactions and hypersensitivity, unlike some other intravenous NK1 receptor antagonists. [, , , ] The most common adverse events associated with IV NEPA are generally mild to moderate and similar to those observed with oral NEPA, including headache and constipation. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.